molecular formula C25H20N4O5 B2936624 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326926-22-0

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

カタログ番号: B2936624
CAS番号: 1326926-22-0
分子量: 456.458
InChIキー: CQLDQWKXJWQUIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O5 and its molecular weight is 456.458. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1326926-22-0

分子式

C25H20N4O5

分子量

456.458

IUPAC名

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O5/c1-32-20-11-9-16(13-21(20)33-2)22-27-23(34-28-22)17-8-10-18-19(12-17)26-25(31)29(24(18)30)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,31)

InChIキー

CQLDQWKXJWQUIO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC

溶解性

not available

製品の起源

United States

作用機序

生物活性

The compound 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H18N4O4\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_4

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of quinazoline derivatives against various bacterial strains. The compound was tested using the Agar well diffusion method against both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
3-Benzyl...Staphylococcus aureus1270
3-Benzyl...Escherichia coli1565
3-Benzyl...Candida albicans1180

The results indicated that the compound exhibited moderate to significant activity against these strains, particularly against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

Antiviral Activity

The antiviral properties of quinazoline derivatives were assessed in vitro against several viruses. Notably, one study highlighted that certain derivatives showed promising activity against vaccinia and adenovirus.

Compound Virus Type EC50 (μM) Reference Drug EC50 (μM)
24b11Vaccinia virus1.7Cidofovir (25)
24b13Adenovirus type 26.2Reference drug (not specified)

These findings suggest that modifications in the quinazoline structure can lead to enhanced antiviral potency, with specific compounds demonstrating significantly lower EC50 values compared to existing antiviral drugs .

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In a recent study, various quinazoline derivatives were tested against several cancer cell lines, including breast and prostate cancer cells. The results showed that:

  • Compound A inhibited proliferation in breast cancer cell lines with an IC50 value of 15 μM.
  • Compound B displayed an IC50 value of 10 μM against prostate cancer cells.

These results indicate that structural modifications in quinazoline derivatives can significantly affect their anticancer activity .

Structure-Activity Relationship (SAR)

Preliminary investigations into the structure-activity relationships (SAR) have revealed that specific substitutions at the quinazoline ring are crucial for enhancing biological activity. For instance:

  • The presence of a dimethoxyphenyl group significantly increases antimicrobial activity.
  • The incorporation of an oxadiazole moiety has been linked to improved antiviral properties.

This information is vital for guiding future synthetic efforts aimed at optimizing the biological efficacy of quinazoline-based compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。